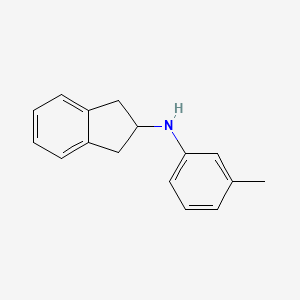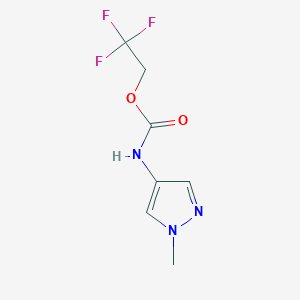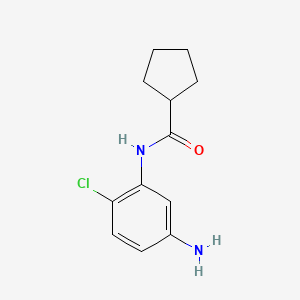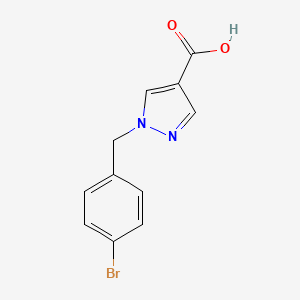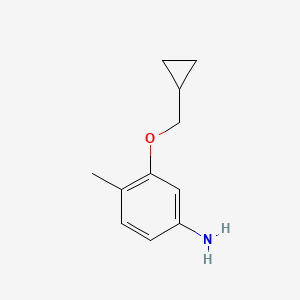
3-Cyclopropylmethoxy-4-methylphenylamine
概要
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, the compound might be described as an amine with a cyclopropylmethoxy group and a methyl group attached to a phenyl ring .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy could be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Pharmacokinetics and Metabolism
Studies have extensively explored the pharmacokinetics and metabolism of MDMA (3,4-Methylenedioxymethamphetamine) and related compounds, aiming to understand their absorption, distribution, metabolism, and excretion processes. For instance, research has demonstrated the nonlinear pharmacokinetics of MDMA and its metabolites in humans, highlighting significant interindividual variability in drug metabolism due to genetic polymorphisms in enzymes such as CYP2D6 (Perfetti et al., 2009). These findings are crucial for predicting the drug's pharmacological effects and potential risks.
Neurochemistry and Neurotoxicity
The neurochemical effects and potential neurotoxicity of MDMA and similar compounds have been a focal point of research. These substances affect the serotonin (5-HT), dopamine, and norepinephrine neurotransmitter systems, leading to their psychoactive effects. The neurotoxic potential of MDMA, particularly its serotonergic neurotoxicity, has been demonstrated in animal models, with implications for human health (McKenna & Peroutka, 1990). Understanding these effects is critical for assessing the safety of MDMA and related compounds.
Mechanisms of Action
Research on MDMA and analogues has elucidated their mechanisms of action, particularly the inhibition of monoamine neurotransmitter uptake. The stereochemical effects of these compounds on synaptosomal uptake of monoamines in rat brain regions have provided insights into their pharmacological actions. For example, the S-(+) enantiomer of MDMA is selective for inhibiting dopamine uptake, while both enantiomers affect serotonin and norepinephrine uptake, indicating a complex interaction with neurotransmitter systems (Steele, Nichols, & Yim, 1987).
Therapeutic Potential and Risks
While MDMA is known for its recreational use and associated risks, there has been interest in its potential therapeutic applications, such as in the treatment of posttraumatic stress disorder (PTSD) and anxiety. However, the therapeutic use of MDMA must be carefully weighed against its potential for abuse and neurotoxicity. Research into MDMA's pharmacodynamics, including its effects on mood, perception, and cardiovascular system, is essential for understanding its therapeutic potential and safety profile (Liechti, Baumann, Gamma, & Vollenweider, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDSZTYLZJULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



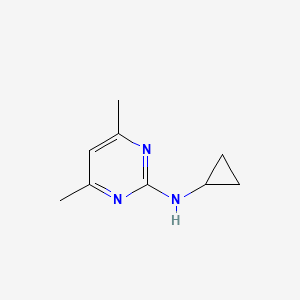
![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)

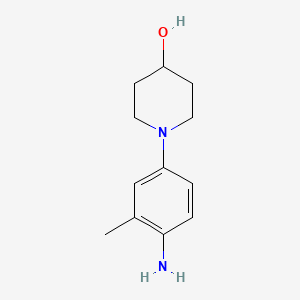
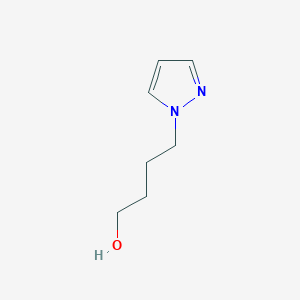


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)

